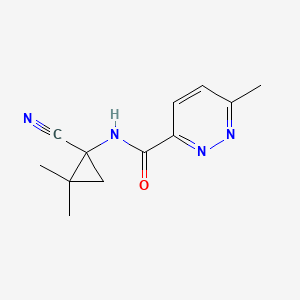
N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer therapy. It was first identified as a p53 stabilizing agent, which means that it can activate the p53 tumor suppressor pathway. The p53 pathway is one of the most important pathways in the body for preventing the development of cancer, and its activation can lead to the death of cancer cells.
Mécanisme D'action
N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide works by stabilizing the p53 protein, which is a tumor suppressor protein that is often mutated or inactive in cancer cells. By stabilizing p53, N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide can activate the p53 pathway, leading to the death of cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It can activate the p53 pathway in cancer cells, leading to their death. It can also inhibit the activity of certain enzymes that are involved in inflammation and neurodegeneration. Additionally, it has been shown to have antioxidant effects and to be effective in reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide is its ability to activate the p53 pathway in cancer cells, leading to their death. This makes it a promising candidate for cancer therapy. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for a range of different diseases. However, one limitation of N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide is its potential toxicity, which can limit its use in clinical settings.
Orientations Futures
There are a number of future directions for research on N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanisms by which N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide exerts its anti-inflammatory and neuroprotective effects. Finally, more studies are needed to determine the optimal dosing and administration of N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide for different diseases.
Méthodes De Synthèse
N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2,2-dimethylcyclopropylamine with ethyl 2-bromoacetate to form the intermediate product, 2,2-dimethylcyclopropylamine-2-carboxylate. This is then reacted with 2-cyano-6-methylpyridazine-3-carboxylic acid to form N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide.
Applications De Recherche Scientifique
N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to activate the p53 pathway in cancer cells, leading to their death. It has also been shown to have anti-inflammatory effects and to be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(1-cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-4-5-9(16-15-8)10(17)14-12(7-13)6-11(12,2)3/h4-5H,6H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXYWDZKZJWBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C(=O)NC2(CC2(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/no-structure.png)
![N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide](/img/structure/B2634733.png)
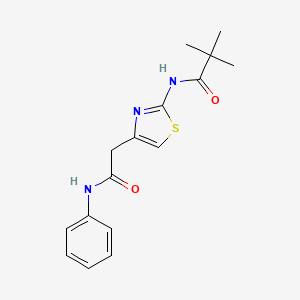
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2634737.png)

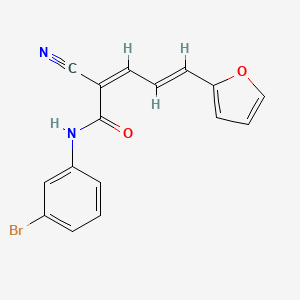
![N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2634742.png)
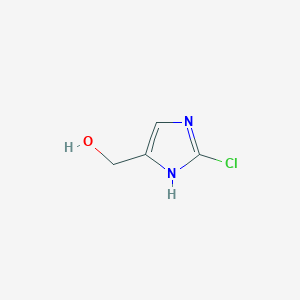
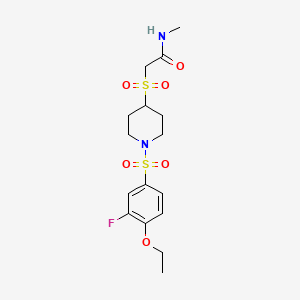
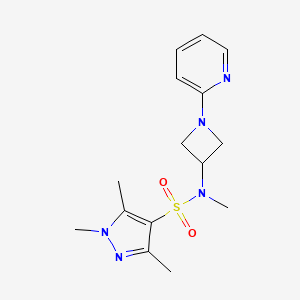
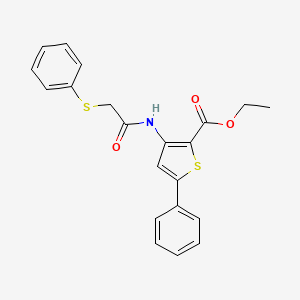
![ethyl 2-(4-ethoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2634747.png)
![7-acetyl-2-((4-bromobenzyl)thio)-3-(o-tolyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2634753.png)
![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2634755.png)